molecular formula C8H7BrN2O4 B8681820 Methyl 3-amino-6-bromo-2-nitrobenzoate

Methyl 3-amino-6-bromo-2-nitrobenzoate

Cat. No.: B8681820
M. Wt: 275.06 g/mol
InChI Key: DCDLZEKAQLUDLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-6-bromo-2-nitrobenzoate is a useful research compound. Its molecular formula is C8H7BrN2O4 and its molecular weight is 275.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H7BrN2O4

Molecular Weight

275.06 g/mol

IUPAC Name

methyl 3-amino-6-bromo-2-nitrobenzoate

InChI

InChI=1S/C8H7BrN2O4/c1-15-8(12)6-4(9)2-3-5(10)7(6)11(13)14/h2-3H,10H2,1H3

InChI Key

DCDLZEKAQLUDLK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1[N+](=O)[O-])N)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl 3-acetylamino-6-bromo-2-nitrobenzoate (Reference Compound No. 1-(3), 13.4 g, 42.2 mmol) was dissolved in methanol (240 mL), boron trifluoride diethyl etherate complex (24.0 mL, 190 mmol) was added thereto, and then the mixture was refluxed for 2.5 hours. After the reaction mixture was neutralized with sodium hydrogen carbonate (48 g), the mixture was concentrated under reduced pressure. After ethyl acetate (500 mL) and water (700 mL) were added thereto and the mixture was partitioned, the ethyl acetate layer was washed with water (700 mL) and saturated brine (700 mL) successively, dried over anhydrous magnesium sulfate, and then the solvent was removed under reduced pressure to give the titled reference compound (11.6 g) as an orange solid. (Yield 100%)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step Two
Quantity
240 mL
Type
solvent
Reaction Step Three
Yield
100%

Synthesis routes and methods II

Procedure details

A solution of 3-acetylamino-6-bromo-2-nitro-benzoic acid methyl ester (iii, 5.53 g, 17.42 mmol) and BF3.Et2O (10.0 mL, 78.91 mmol) in MeOH (100 mL) was heated to reflux for 2 h and cooled to room temperature. The reaction mixture was neutralized with solid NaHCO3 and the solvent was removed under reduced pressure. The solid residu was dissolved in EtOAc (400 mL) and washed with H2O (3×200 mL), brine (1×200 mL), and dried with Na2SO4. The solvent was removed under reduced pressure to yield the desired product iv as an orange solid (4.74 g, 100%). 1H NMR (CDCl3): δ 7.40 (d, J=9.3 Hz, 1H), 6.70 (d, J=9.3 Hz, 1H), 6.09 (br s, 2H), 3.90 (s, 3H). Anal. Calcd for C8H7BrN2O4: C, 34.93; H, 2.57; N, 10.18. Found: C, 35.08; H, 2.49; N, 10.06.
Quantity
5.53 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.